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molecular formula C8H7Br2NO2 B1337603 1,2-Bis(bromomethyl)-3-nitrobenzene CAS No. 66126-16-7

1,2-Bis(bromomethyl)-3-nitrobenzene

Cat. No. B1337603
M. Wt: 308.95 g/mol
InChI Key: IQGHMTSQJHRRFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07863276B2

Procedure details

To a solution stirred under nitrogen at room temperature of 5.0 mL methanol in 15.0 mL ether was added 0.84 g 60% sodium hydride (0.021 mol) in small portions (sodium hydride was used because metallic sodium was not available). After the addition was complete, the nearly clear and colorless solution was stirred for 5 minutes. To it was then added 1.3 g dimethyl malonate, giving a slightly cloudy colorless solution. To this was rapidly added a suspension of 3.1 g 1,2-bis(bromomethyl)3-nitrobenzene, which immediate gave a precipitate suspended in a dark green solution. This was removed by filtation and the filtrate was concentrated. The residue was purified on silica (20%-100% CH2Cl2 in hexanes) to give 1.93 g off-white solid (67%).
Quantity
0.84 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.3 g
Type
reactant
Reaction Step Three
Quantity
3.1 g
Type
reactant
Reaction Step Four
Name
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
5 mL
Type
solvent
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Na].[C:4]([O:11][CH3:12])(=[O:10])[CH2:5][C:6]([O:8][CH3:9])=[O:7].Br[CH2:14][C:15]1[CH:20]=[CH:19][CH:18]=[C:17]([N+:21]([O-:23])=[O:22])[C:16]=1[CH2:24]Br>CCOCC.CO>[CH3:9][O:8][C:6]([C:5]1([C:4]([O:11][CH3:12])=[O:10])[CH2:24][C:16]2[C:15](=[CH:20][CH:19]=[CH:18][C:17]=2[N+:21]([O-:23])=[O:22])[CH2:14]1)=[O:7] |f:0.1,^1:2|

Inputs

Step One
Name
Quantity
0.84 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
1.3 g
Type
reactant
Smiles
C(CC(=O)OC)(=O)OC
Step Four
Name
Quantity
3.1 g
Type
reactant
Smiles
BrCC1=C(C(=CC=C1)[N+](=O)[O-])CBr
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
5 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the nearly clear and colorless solution was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
giving a slightly cloudy colorless solution
ADDITION
Type
ADDITION
Details
To this was rapidly added
CUSTOM
Type
CUSTOM
Details
immediate gave a precipitate
CUSTOM
Type
CUSTOM
Details
This was removed by filtation
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica (20%-100% CH2Cl2 in hexanes)

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
COC(=O)C1(CC2=CC=CC(=C2C1)[N+](=O)[O-])C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 1.93 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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